molecular formula C5H7BN2O3 B6323082 (6-Methoxypyrazin-2-yl)boronic acid CAS No. 934346-27-7

(6-Methoxypyrazin-2-yl)boronic acid

Cat. No.: B6323082
CAS No.: 934346-27-7
M. Wt: 153.93 g/mol
InChI Key: PBVZRENDAGGQLX-UHFFFAOYSA-N
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Description

(6-Methoxypyrazin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H7BN2O3. It is a derivative of pyrazine, featuring a boronic acid group attached to the 2-position and a methoxy group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 6-Methoxypyrazine-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is used in mild and functional group tolerant reaction conditions, indicating a potential for good bioavailability .

Result of Action

The result of the action of 6-Methoxypyrazine-2-boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of 6-Methoxypyrazine-2-boronic acid is influenced by the reaction conditions. The compound is stable, readily prepared, and generally environmentally benign . Its success in the SM cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

6-Methoxypyrazine-2-boronic Acid plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the unique structure of 6-Methoxypyrazine-2-boronic Acid, which allows it to form bonds with diol and polyol motifs present in saccharides and catechols .

Cellular Effects

The effects of 6-Methoxypyrazine-2-boronic Acid on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of 6-Methoxypyrazine-2-boronic Acid at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxypyrazine-2-boronic Acid change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 6-Methoxypyrazine-2-boronic Acid vary with different dosages in animal models

Metabolic Pathways

6-Methoxypyrazine-2-boronic Acid is involved in various metabolic pathways It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 6-Methoxypyrazine-2-boronic Acid within cells and tissues are complex processes that involve various transporters and binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyrazin-2-yl)boronic acid typically involves the borylation of a suitable pyrazine precursor. One common method is the direct borylation of 6-methoxypyrazine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Cold-chain transportation and storage under inert atmosphere at temperatures below -20°C are essential to maintain the stability and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyrazin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or base.

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds, depending on the nature of the halide used.

    Protodeboronation: The major product is the corresponding pyrazine derivative without the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in this compound provides unique electronic properties that can enhance its reactivity in certain coupling reactions. This makes it a valuable compound in the synthesis of complex organic molecules .

Properties

IUPAC Name

(6-methoxypyrazin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O3/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVZRENDAGGQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC(=N1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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